molecular formula C11H14ClNO3 B8665789 Ethyl 2-Methyl-2-(5-chloro-2-pyridyloxy)propionate CAS No. 32177-89-2

Ethyl 2-Methyl-2-(5-chloro-2-pyridyloxy)propionate

Cat. No. B8665789
M. Wt: 243.68 g/mol
InChI Key: COOWRSNQEDDDBI-UHFFFAOYSA-N
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Patent
US07348456B2

Procedure details

A mixture of 5-chloro-2-hydroxypyridine (5.0 g, 39 mmol), ethyl 2-bromoisobutyrate (5.7 mL, 39 mmol) and cesium carbonate (25 g, 77 mmol) in 50 mL of acetonitrile was heated at 50° C. overnight. The volatile materials were removed by concentrating on a rotary evaporator, and the residue was partitioned between water (100 mL) and ethyl acetate (100 mL). The organic layer was separated and the aqueous layer extracted with ethyl acetate (2×100 mL). The combined organic extracts were dried over anhydrous sodium sulfate, filtered and concentrated to dryness, and the residue was purified by flash column chromatography on silica gel eluted with 5% ethyl acetate in hexane to give the title compound. 1H NMR (500 MHz, CD3OD): δ 7.99 (d, m), 7.67 (dd, 1H), 6.68 (d, 1H), 4.13 (q, 2H), 1.64 (s, 6H), 1.14 (t, 3H). LC-MS: m/e 244 (M+H)+ (3.41 min).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:8])=[N:6][CH:7]=1.Br[C:10]([CH3:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[Cs+].[Cs+]>C(#N)C>[CH3:16][C:10]([O:8][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=1)([CH3:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)O
Name
Quantity
5.7 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Name
cesium carbonate
Quantity
25 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile materials were removed
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (100 mL) and ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluted with 5% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCC)(C)OC1=NC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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